N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like potassium carbonate or calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors, these compounds also feature a pyrimidine ring system.
Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Uniqueness
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20FN5O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H20FN5O3/c20-11-5-4-6-12(9-11)21-17(27)13-10-14(26)22-16-15(13)18(28)24-19(23-16)25-7-2-1-3-8-25/h4-6,9,13H,1-3,7-8,10H2,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
SUENQLHNBWBLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Origin of Product |
United States |
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